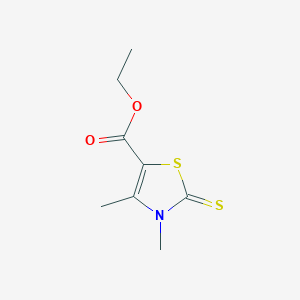
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C8H11NO2S2 and its molecular weight is 217.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate belongs to the class of compounds known as thiazoles . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs
Mode of Action
Thiazole derivatives often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Thiazole derivatives have been known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structures .
Result of Action
Thiazole derivatives can have a wide range of effects, from antimicrobial to antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
生化分析
Biochemical Properties
Thiazoles, the core structure of this compound, have been found in many potent biologically active compounds . They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The specific cellular effects of Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate are currently unknown due to the lack of research data. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Molecular Mechanism
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interactions with other biomolecules.
生物活性
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including antimicrobial and antitumor activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Thiazole derivatives like this compound often interact with biological targets through the formation of hydrogen bonds and hydrophobic interactions. The thiazole ring's structure contributes to its ability to modulate various biochemical pathways. Although specific pathways affected by this compound are not well-documented, thiazoles in general have been shown to influence cellular processes such as apoptosis and cell proliferation .
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties. Studies have indicated that compounds with a thiazole moiety can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to this compound have shown effectiveness against resistant strains of Mycobacterium tuberculosis .
Antitumor Activity
Research has highlighted the potential of thiazole derivatives as antitumor agents. A study indicated that certain thiazole compounds exhibit cytotoxic effects against cancer cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The structural features that enhance activity include the presence of electron-donating groups and specific substitutions on the phenyl ring.
Study on Anticancer Properties
A recent study synthesized various thiazole derivatives and evaluated their anticancer activities against human glioblastoma (U251) and melanoma (WM793) cell lines. Among the synthesized compounds, those with specific substitutions exhibited promising results in terms of cytotoxicity. For example, one compound demonstrated an IC50 value significantly lower than that of doxorubicin, suggesting enhanced efficacy .
Pharmacokinetic Profile
The pharmacokinetic properties of thiazole derivatives can vary widely based on their chemical structure. General findings suggest that these compounds can possess good metabolic stability and bioavailability. For instance, a related compound showed a half-life (T1/2) of approximately 1.63 hours with favorable distribution in target tissues .
Summary Table of Biological Activities
属性
IUPAC Name |
ethyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-4-11-7(10)6-5(2)9(3)8(12)13-6/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOLSMXDNJBTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














